3-(Cyclopropylmethoxy)-2-iodo-6-methylpyridine
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Overview
Description
3-(Cyclopropylmethoxy)-2-iodo-6-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a cyclopropylmethoxy group at the third position, an iodine atom at the second position, and a methyl group at the sixth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-2-iodo-6-methylpyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Iodination: The iodination of the pyridine ring is usually carried out using iodine or an iodine-containing reagent like N-iodosuccinimide (NIS) under mild conditions.
Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-2-iodo-6-methylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while Suzuki-Miyaura coupling would produce a biaryl compound.
Scientific Research Applications
3-(Cyclopropylmethoxy)-2-iodo-6-methylpyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-2-iodo-6-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the cyclopropylmethoxy group can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid: This compound has similar structural features but differs in the presence of a benzoic acid moiety and difluoromethoxy group.
2-Iodo-6-methylpyridine: Lacks the cyclopropylmethoxy group, making it less sterically hindered and potentially less selective in its interactions.
Uniqueness
3-(Cyclopropylmethoxy)-2-iodo-6-methylpyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The cyclopropylmethoxy group provides steric bulk and electronic effects, while the iodine atom allows for versatile synthetic modifications.
Properties
IUPAC Name |
3-(cyclopropylmethoxy)-2-iodo-6-methylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c1-7-2-5-9(10(11)12-7)13-6-8-3-4-8/h2,5,8H,3-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXSYPVAOKYNCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OCC2CC2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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